molecular formula CH2=CHCOOC4H9<br>C7H12O2<br>C7H12O2 B089632 Butyl acrylate CAS No. 141-32-2

Butyl acrylate

Cat. No. B089632
CAS RN: 141-32-2
M. Wt: 128.17 g/mol
InChI Key: CQEYYJKEWSMYFG-UHFFFAOYSA-N
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Description

Butyl acrylate is an important acrylic monomer that finds extensive use across various industrial applications, notably in the surface coating field. Its significance has been underscored by the steady growth of the global butyl acrylate market, driven by the demand for better and more efficient production processes. The conventional synthesis of butyl acrylate involves a multistage procedure with homogeneous catalysis, which has prompted the scientific community to explore more innovative and efficient alternatives (Constantino et al., 2019).

Synthesis Analysis

The synthesis of butyl acrylate has seen significant advancements through process intensification strategies. Notably, methods incorporating reactive distillation technology and chromatographic reactors have emerged as promising alternatives for its continuous production. Among these, Simulated Moving Bed Reactors-based processes have been highlighted for their economic viability, showing a potential threefold increase in economic benefits compared to traditional processes (Constantino et al., 2019).

Scientific Research Applications

  • Polymerization Techniques : Butyl acrylate can be polymerized using purple light-emitting diode (LED) or sunlight without a photocatalyst, producing poly(butyl acrylate) with controlled molecular weight and oxygen tolerance (Li et al., 2017).

  • Industrial Applications : It is a key acrylic monomer in surface coatings, with recent developments in process intensification strategies, such as reactive distillation technology, highlighting its industrial significance (Constantino et al., 2019).

  • Radiation-Induced Polymerization : Tertiary-butyl acrylate gels created via radiation-induced polymerization are used in radio-fluorogenic dose-imaging applications (Yao et al., 2014).

  • Branching in Polymers : Branched poly(butyl acrylate) is obtainable from pulsed-laser polymerizations, with temperature affecting the branching rate (Plessis et al., 2003).

  • Use in Paints, Lacquers, and Textiles : n-Butyl acrylate is used in polymer production for paints, lacquers, textiles, plastics, and elastomers (Hartwig & Arand, 2018).

  • Ultraviolet-Induced Polymerization : Studies on UV-induced polymerization in narrow channel reactors have been conducted, demonstrating the influence of UV intensity and initiator concentration on molecular weight distribution (Jachuck & Nekkanti, 2008).

  • Termination and Transfer Kinetics : Research on the kinetics of butyl acrylate solution polymerization reveals insights into termination and transfer kinetics in various temperature conditions (Barth et al., 2010).

  • Blends and Composites : Poly(lactic acid)/poly(butyl acrylate) blends have been studied for their structure and properties, demonstrating partial miscibility and improved crystallization ability (Meng et al., 2012).

  • Surface Structure in Adhesives : The role of acrylic acid in the evolution of surface structure in poly(butyl acrylate)-based adhesives has been explored using spectroscopies (Roy et al., 2017).

  • Emulsion Polymerization : Seeded semibatch emulsion polymerization of n-butyl acrylate was investigated to understand the kinetics and structural properties of the resulting polymer (Plessis et al., 2000).

  • Biodegradation : Kinetics of butyl acrylate biodegradation by specific microorganisms like Pseudomonas fluorescens have been studied, providing insights into environmental impacts (Gąszczak et al., 2013).

  • Butyl Acrylate Polymerization Kinetics : An experimental investigation into the kinetics of butyl acrylate homopolymerization has contributed to a better understanding of its behavior in various conditions (Dubé et al., 1991).

  • Fixed-Bed Adsorptive Reactor Synthesis : The synthesis of butyl acrylate in fixed-bed adsorptive reactors shows promise for enhanced production efficiency (Constantino et al., 2015).

  • Oil Spill Cleanup Applications : Poly(n-butyl acrylate) has been evaluated for use in oil spill cleanup, demonstrating its potential in environmental applications (Ali & Hassan, 2019).

  • High-Temperature Solution Polymerization : Studies at high temperatures provide insights into the solution polymerization of butyl acrylate, contributing to an understanding of its behavior under extreme conditions (Nikitin et al., 2010).

  • Grafting onto Polypropylene : Research on grafting butyl acrylate onto polypropylene explores potential for creating new materials with unique properties (Sathe et al., 1993).

  • Water-Soluble Sodium Polyacrylates : Butyl acrylate-acrylic acid copolymer has been used to create water-soluble sodium polyacrylates, showcasing its versatility in producing different types of polymers (Xu et al., 2015).

  • Continuous-Flow Microreactor Synthesis : Functionalized RAFT-derived poly(n-butyl acrylate) polymers have been synthesized using a continuous-flow microreactor, highlighting advancements in polymer synthesis techniques (Vandenbergh & Junkers, 2012).

  • Photooxidative Degradation : The photooxidative stability of acrylic polymers, including butyl acrylate, has been investigated, contributing to the understanding of its durability and longevity (Chiantore et al., 2000).

  • Anionic Polymerization : Anionic polymerization of tert-butyl acrylate has been studied to develop poly(acrylic acid) with narrow molecular weight distributions (Kitano et al., 1977).

Safety And Hazards

Butyl acrylate is a flammable, volatile liquid organic substance. It is toxic upon inhalation and may cause adverse reproductive effects. It is an irritant and sensitizer . It reacts exothermically with acids to liberate heat along with alcohols and acids. Reacts with strong oxidizing agents, perhaps sufficiently exothermically to ignite the reaction products .

Future Directions

There is a general trend in creating materials in a more sustainable way. The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend .

properties

IUPAC Name

butyl prop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3
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InChI Key

CQEYYJKEWSMYFG-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C=C
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Molecular Formula

C7H12O2, Array
Record name BUTYL ACRYLATE
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Related CAS

9003-49-0
Record name Poly(butyl acrylate)
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DSSTOX Substance ID

DTXSID6024676
Record name Butyl acrylate
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Molecular Weight

128.17 g/mol
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Physical Description

Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105 °F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives., Liquid, Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a strong, fruity odor., Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]
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Record name 2-Propenoic acid, butyl ester
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Boiling Point

295 to 298 °F at 760 mmHg (NTP, 1992), 145 °C, BP: 138 °C at 760 mm Hg; 84-86 °C at 101 mm Hg; 59 °C at 25 mm Hg; 39 °C at 10 mm Hg; 35 °C at 8 mm Hg, 145-149 °C, 293 °F
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Record name n-Butyl acrylate
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Flash Point

120 °F (NTP, 1992), 84 °F (29 °C) (closed cup), 48.9 °C, open cup, 36 °C c.c., 103 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g, Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride, 0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C, In water, 2,000 mg/L 23 °C, Solubility in water, g/100ml: 0.14, 0.1%
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Density

0.899 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8898 g/cu cm at 20 °C, Relative density (water = 1): 0.90, 0.89
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

10 mmHg at 95.9 °F ; 4 mmHg at 68 °F (NTP, 1992), 4.0 [mmHg], 5.45 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.43, 4 mmHg
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Impurities

Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max), Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max)
Record name n-Butyl acrylate
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Product Name

Butyl acrylate

Color/Form

Colorless liquid, Water-white monomer, Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization].

CAS RN

141-32-2, 9003-49-0
Record name BUTYL ACRYLATE
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Record name n-Butyl acrylate
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Record name Butyl acrylate
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Record name BUTYL ACRYLATE
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Record name n-Butyl acrylate
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Record name BUTYL ACRYLATE
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Record name BUTYL ACRYLATE
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Melting Point

-84.3 °F (NTP, 1992), -64.6 °C, -64 °C, -83 °F
Record name BUTYL ACRYLATE
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Record name BUTYL ACRYLATE
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Record name BUTYL ACRYLATE
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Synthesis routes and methods I

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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3.12 g
Type
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Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Another preferred embodiment of the present invention is an adhesive system in which the pressure sensitive adhesive polymer of the filled support layer is comprised of from about 65 to 90 mole percent of non-tertiary acrylic acid alkyl esters formed of alcohols having from about 6 to about 12 carbon atoms, the remainder of the polymer being an ethylenically-unsaturated monomer unit containing at least one polar moiety, or a combination of such polar-moiety containing unit and a small amount of other monomer(s). A preferred polar moiety containing monomer unit is acrylic acid. Such filled support layer is preferably about from 25 to 45 mils in thickness, and further is coated on at least one side with an unfilled pressure sensitive adhesive layer of about from 1 to 5 mils in thickness, the pressure sensitive adhesive polymer of which similarly is comprised of from about 65 to 90 mole percent of non-tertiary acrylic acid alkyl esters formed of alcohols having from about 6 to about 12 carbon atoms, the remainder of the polymer being an ethylenically-unsaturated monomer unit containing at least one polar moiety, or a combination of such polar-moiety containing unit and a small amount of other monomer(s) that does not interfere significantly with the pressure sensitive adhesive properties. Preferably this adhesive system has as the pressure sensitive adhesive matrix of the filled support layer a pressure sensitive adhesive polymer comprised of from about 55 to about 65 mole percent 2-ethylhexyl acrylate, from about 15 to about 25 mole percent of octyl acrylate, decyl acrylate, or mixtures thereof, and from about 15 to 25 mole percent of an ethylenically-unsaturated polar-group containing monomer unit, which preferably is acrylic acid. Such filled support layer preferably contains from about 15 to about 25 percent organic particulate solids filler based on the weight of the pressure sensitive adhesive polymer comprising the adhesive matrix of the filled support layer. The filled support layer is preferably cross-linked, and may contain from about 1.0 to about 3.0 weight percent hydrophilic silica to facilitate uniform dispersion of the filler. The thinner, unfilled pressure sensitive adhesive layer(s) coated onto the support layer is comprised of from about 70 to about 80 mole percent of 2-ethylhexyl acrylate and from about 20 to 30 mole percent of an ethylenically-unsaturated polar-group containing monomer unit, which preferably is acrylic acid. The unfilled pressure sensitive adhesive layer(s) is preferably also cross-linked and more preferably cross-linked to a greater degree than the filled support layer. In further preferred embodiment, the adhesive system is comprised of such a filled support layer coated on both sides with such an unfilled pressure sensitive adhesive layer. This preferred embodiment, particularly when the organic particulate solids filler is polyvinyl acetate, is both strong and has a significant degree of adhesive agressiveness. It has a significantly high peel strength and high pluck strength. The higher acrylic acid alkyl esters employed are less volatile than those formed of lower molecule weight alcohols, for instance butyl acrylate, and hence in the manufacture of such adhesive system the polymerization may be conducted at a higher temperature than if such volatile monomers were present.
[Compound]
Name
sensitive adhesive layer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monomer ( s )
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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[Compound]
Name
sensitive adhesive layer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

98 parts of butyl acrylate and 2 parts of tricyclodecenyl acrylate were polymerized at 65° C. for 3 hours with stirring in 154 parts of water with addition of 2 parts of sodium dioctyl sulfosuccinate (70% strength) as emulsifier and 0.5 part of potassium persulfate. This gave an approximately 40% strength dispersion. The median particle size of the latex was about 100 nm.
Quantity
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyl acrylate
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Butyl acrylate
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Butyl acrylate
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Reactant of Route 6
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